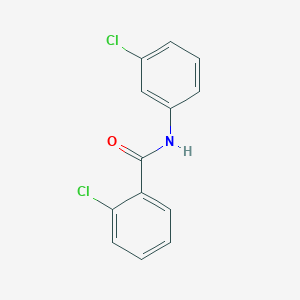

2-chloro-N-(3-chlorophenyl)benzamide

Description

Contextualization within Medicinal Chemistry and Chemical Biology Research

The benzamide (B126) scaffold is a cornerstone in medicinal chemistry and chemical biology, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets. Benzamide derivatives are integral to drug discovery and have been developed into a broad spectrum of therapeutic agents. researchgate.netdrugbank.com These compounds are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net

The significance of 2-chloro-N-(3-chlorophenyl)benzamide in this context lies in fundamental structure-activity relationship (SAR) studies. Understanding the precise geometric and electronic effects of substituents on the benzamide core is a key aspect of rational drug design. Research on compounds like this compound provides valuable data on how modifications, such as the introduction of chlorine atoms, affect the molecule's shape and electronic distribution. nih.gov This information is instrumental for designing new molecules with enhanced potency, selectivity, and improved pharmacokinetic properties for specific biological targets. For instance, the strategic placement of chlorine atoms can significantly alter a molecule's biological activity. mdpi.com

While direct biological applications for this compound are not extensively documented in current literature, its structural analysis contributes to the foundational knowledge base that underpins the development of novel therapeutics within the broader class of benzamides and benzanilides.

Historical Perspective on Benzamide Derivatives in Research

The history of benzamide derivatives in research is rich and demonstrates their versatility and enduring importance in pharmacology. Benzamide itself is the simplest amide derivative of benzoic acid. wikipedia.org Over the decades, medicinal chemists have extensively modified this core structure to develop a multitude of clinically significant drugs. drugbank.com

Initially, substituted benzamides gained prominence as antipsychotic and antiemetic drugs. Compounds like amisulpride (B195569) and bromopride (B1667899) are examples of benzamides that act primarily as dopamine (B1211576) receptor antagonists. drugbank.com The development of these agents marked a significant step in the treatment of schizophrenia and nausea.

More recently, the benzamide scaffold has been incorporated into modern targeted therapies. A prominent example is Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers, which contains a benzamide moiety crucial for its activity. drugbank.com Furthermore, a new generation of histone deacetylase (HDAC) inhibitors, a class of epigenetic drugs for cancer therapy, features benzamide structures. frontiersin.org The adaptability of the benzamide framework allows it to be tailored to interact with diverse biological targets, from G-protein coupled receptors to enzymes like kinases and HDACs, solidifying its legacy and continued relevance in drug discovery. researchgate.netdrugbank.comfrontiersin.org

Overview of Current Research Landscape and Academic Significance

The current academic research landscape for this compound is primarily centered on its synthesis and detailed structural characterization. nih.gov The compound serves as a model for investigating the conformational effects of halogen substituents on the benzanilide (B160483) backbone.

Detailed X-ray crystallography studies have provided precise data on its molecular geometry. nih.gov In the solid state, the N—H and C=O groups of the amide bond adopt a trans conformation. The conformation of the carbonyl group is syn to the ortho-chloro substituent in the benzoyl ring, while the N-H bond is anti to the meta-chloro group in the aniline (B41778) ring. nih.gov This type of detailed structural information is academically significant because it helps to build predictive models of how molecules will adopt specific shapes, which is a fundamental goal in computational chemistry and drug design.

The table below summarizes key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₃H₉Cl₂NO |

| Molecular Weight | 266.11 g/mol |

| Crystal System | Orthorhombic |

| Dihedral Angle (Benzoyl Ring to Amide Group) | 89.11 (19)° |

| Dihedral Angle (Aniline Ring to Amide Group) | 22.58 (37)° |

| Dihedral Angle (Benzoyl Ring to Aniline Ring) | 69.74 (14)° |

| Data sourced from Gowda et al. (2008). nih.gov |

While research on the specific biological functions of this compound is limited, the broader class of substituted benzamides is an active area of investigation. Scientists are exploring novel benzamide derivatives as tubulin polymerization inhibitors for cancer, neuroprotective agents for ischemic stroke, and inhibitors of enzymes involved in conditions like thrombosis and inflammation. rsc.orgnih.govnih.gov The foundational structural work on molecules like this compound provides the essential groundwork for these more application-focused research endeavors.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDAIZBRWARIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324030 | |

| Record name | 2-chloro-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-89-4 | |

| Record name | NSC405513 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for 2-chloro-N-(3-chlorophenyl)benzamide

The primary methods for synthesizing this compound revolve around the formation of an amide bond between a carboxylic acid derivative and an amine.

The most common and established method for synthesizing this compound is through the acylation of 3-chloroaniline (B41212) with 2-chlorobenzoyl chloride. nih.gov This reaction, a classic example of nucleophilic acyl substitution, provides a direct and efficient route to the desired product.

The general mechanism involves the nucleophilic attack of the amino group of 3-chloroaniline on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion, and typically, a base is used to neutralize the hydrochloric acid byproduct. A common variation of this is the Schotten-Baumann reaction, which is performed in a two-phase system of water and an organic solvent, with a base like sodium hydroxide (B78521) to facilitate the reaction. mdpi.com

The reaction proceeds as follows:

Step 1: Activation of the Carboxylic Acid: 2-chlorobenzoic acid is often converted to the more reactive 2-chlorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The addition of a catalytic amount of dimethylformamide (DMF) can accelerate this process. nih.gov

Step 2: Amide Bond Formation: The synthesized 2-chlorobenzoyl chloride is then reacted with 3-chloroaniline. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride.

Step 3: Elimination and Deprotonation: The tetrahedral intermediate formed collapses, expelling a chloride ion. A base, such as triethylamine (B128534) or pyridine, is typically added to scavenge the HCl generated, driving the reaction to completion. nih.govmdpi.com

The structural integrity of this compound prepared via this method has been confirmed through crystallographic studies. These studies show that the N-H and C=O bonds in the amide linkage are oriented in a trans configuration. nih.gov

Table 1: Key Reactants in Acylation Synthesis

| Reactant Name | Formula | Role |

|---|---|---|

| 2-chlorobenzoyl chloride | C₇H₄Cl₂O | Acylating Agent |

| 3-chloroaniline | C₆H₆ClN | Nucleophile |

| Triethylamine | C₆H₁₅N | Base/HCl Scavenger |

While acylation with acyl chlorides is standard, research has explored alternative pathways to improve yields, reduce reaction times, and employ less hazardous reagents. One such alternative involves the direct condensation of carboxylic acids and amines. However, this typically requires high temperatures and results in the formation of water, which must be removed to drive the reaction forward. Catalysts like boric acid can facilitate this direct amidation under milder conditions. sciepub.com The proposed mechanism for boric acid catalysis involves the in-situ formation of an activated mixed anhydride, which then readily reacts with the amine. sciepub.com

Another alternative method is the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. rsc.org This approach could theoretically be applied by reacting 1-chloro-3-nitrobenzene (B92001) with 2-chlorobenzoyl chloride in the presence of an iron catalyst, providing a reductive amidation pathway.

Microwave irradiation has also emerged as a technique to optimize synthesis, often leading to significantly shorter reaction times and increased yields compared to conventional heating methods. semanticscholar.org

Design and Synthesis of Analogues and Derivatives

The benzamide (B126) scaffold is a versatile platform for creating a diverse library of chemical compounds. nih.gov The design and synthesis of analogues of this compound are driven by the need to explore structure-activity relationships for various applications.

Introducing new functional groups onto the this compound scaffold can be achieved through several strategies:

Starting Material Modification: The most straightforward approach is to use substituted starting materials. A wide range of substituted anilines and benzoic acids are commercially available or can be readily synthesized. For instance, to introduce a nitro group, one could start with 4-nitrobenzoyl chloride instead of 2-chlorobenzoyl chloride. mdpi.com Similarly, to add a sulfamoyl group, a multi-step synthesis can be employed starting from 2-chloro-4-nitrobenzoic acid, which is then converted to an intermediate that can be reacted with various anilines, including 3-chloroaniline. nih.gov

Electrophilic Aromatic Substitution: The two phenyl rings of the core molecule can potentially undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although controlling the position of substitution can be challenging due to the presence of multiple directing groups.

Cross-Coupling Reactions: For more complex modifications, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to introduce new carbon-carbon or carbon-nitrogen bonds, assuming a suitable halogen or triflate handle is present on one of the aromatic rings.

These strategies allow for systematic modification of the electronic and lipophilic properties of the molecule, which is a common approach in medicinal chemistry to optimize biological activity. nih.gov

The this compound framework can serve as a building block for more structurally complex molecules. For example, derivatives of this compound have been synthesized as part of larger molecular structures containing other heterocyclic systems, such as oxadiazoles. mdpi.com

A representative multi-step synthesis might involve:

Synthesis of a substituted benzoic acid, for example, by introducing a functional group that can be converted into a heterocycle. mdpi.com

Conversion of the benzoic acid to its corresponding acyl chloride. nih.gov

Acylation of an appropriate aniline (B41778) (like 3-chloroaniline) to form the benzamide intermediate. nih.gov

Further chemical transformations on the functional group introduced in the first step to build the advanced scaffold. For instance, a cyano group could be converted into a tetrazole ring, or an ester could be hydrolyzed and coupled with another molecule. mdpi.com

Microwave-assisted multi-step synthesis has proven effective for rapidly generating libraries of complex molecules, such as bis-benzimidazoles, from simpler building blocks. capes.gov.br

Green Chemistry Approaches in Benzamide Synthesis Research

In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances, several eco-friendly methods for benzamide synthesis have been developed. chemmethod.com These approaches focus on minimizing waste, avoiding toxic solvents, and using recoverable catalysts.

Solvent-Free Synthesis: One innovative approach involves the reaction of amines with enol esters, such as vinyl benzoate, under solvent-free and catalyst-free conditions. tandfonline.comtandfonline.com This method is clean, with the amide product often being easily isolated by simple crystallization. tandfonline.comtandfonline.com

Reusable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green synthesis. For example, a Lewis acidic ionic liquid immobilized on diatomite earth has been used as a highly efficient and reusable catalyst for the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net This method boasts short reaction times, high yields, and a simple work-up procedure. researchgate.net

Homogeneous Catalysis with Benign Reagents: The use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines is another green alternative. sciepub.com Boric acid is inexpensive and has low toxicity, making it an environmentally benign choice. The reaction can be performed in relatively safe solvents or even under solvent-free conditions. sciepub.com

Table 2: Comparison of Green Synthesis Methods for Amides

| Method | Catalyst / Reagent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Enol Ester Acylation | Vinyl Benzoate | Solvent-free, Room Temp. | No catalyst, clean isolation | tandfonline.comtandfonline.com |

| Ultrasonic Condensation | Diatomite earth@IL/ZrCl₄ | Ultrasonic irradiation | Reusable catalyst, rapid | researchgate.net |

Chemical Transformations for Structure-Activity Relationship Elucidation

The exploration of the chemical space surrounding the this compound scaffold is a critical step in the discovery of novel therapeutic agents. By systematically modifying different parts of the molecule, researchers can elucidate key structure-activity relationships (SAR), identifying the molecular features essential for biological activity and optimizing properties such as potency, selectivity, and pharmacokinetic profiles. These transformations typically target three main regions of the parent molecule: the N-aryl ring, the benzoyl ring, and the central amide linker.

A common strategy for derivatization involves the introduction of various substituents onto the N-aryl ring. This allows for the investigation of the influence of electronic effects, steric hindrance, and lipophilicity on the compound's interaction with its biological target. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized to explore their potential as antidiabetic agents. nih.gov In this study, the N-(3-chlorophenyl) analog (compound 5i ) was prepared, and its activity was compared with other derivatives bearing different substituents on the N-aryl ring. nih.gov The general synthetic route involves the reaction of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride with a variety of substituted anilines. nih.gov

The table below presents the in vitro α-glucosidase inhibitory activity of a selection of these compounds, highlighting the impact of substitutions on the N-aryl ring.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide Derivatives

| Compound | N-Aryl Substituent | % Yield | Melting Point (°C) | IC₅₀ (µM) |

|---|---|---|---|---|

| 5a | Phenyl | 85.32 | 202–204 | 1.21±0.04 |

| 5b | 2-Chlorophenyl | 89.54 | 210–212 | 1.15±0.03 |

| 5i | 3-Chlorophenyl | 93.25 | 220–222 | 0.95±0.02 |

| 5j | 4-Chlorophenyl | 91.43 | 228–230 | 0.89±0.02 |

| 5o | 2-Methyl-5-nitrophenyl | 95.12 | 235–237 | 0.21±0.01 |

| Acarbose (Standard) | - | - | - | 0.85±0.03 |

Data sourced from Kumar et al. (2020) nih.gov

The data reveals that the position of the chloro substituent on the N-aryl ring influences the inhibitory activity, with the 4-chloro derivative (5j ) being slightly more potent than the 3-chloro (5i ) and 2-chloro (5b ) analogs. nih.gov Notably, the introduction of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring, as in compound 5o , resulted in the most potent α-glucosidase inhibitory activity, suggesting a complex interplay of electronic and steric factors in the binding to the enzyme. nih.gov

Another key area for chemical modification is the benzoyl ring. The introduction of different functional groups at various positions can significantly impact biological activity. For example, a series of 2-chloro-N-aryl-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamides were synthesized and evaluated for their insecticidal and larvicidal activities. mdpi.com In this series, the core 2-chlorobenzamide (B146235) structure was modified at the 5-position with a bulky heterocyclic group, and the effect of varying the substituent on the N-aryl ring, including the 3-chlorophenyl group, was investigated. mdpi.com The synthesis involved the initial preparation of a 2-chloro-5-cyanobenzoate intermediate, which was then converted to an amine oxime. Cyclization with 3,6-dichloropicolinoyl chloride yielded the 1,2,4-oxadiazole-substituted benzoyl moiety, which was subsequently amidated with different anilines. mdpi.com

Further diversification of the benzamide scaffold has been explored through the synthesis of 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}- N-phenylbenzamide derivatives for evaluation as antibacterial agents. bohrium.com This transformation introduces a sulfinylamino group attached to the amide nitrogen, significantly altering the chemical nature of the linker region. The synthetic approach involves the initial formation of 2-chloro-N-phenylbenzamide, followed by reaction with thionyl chloride and subsequent coupling with an appropriate aniline. bohrium.com Structure-activity relationship studies on these derivatives indicated that compounds bearing electron-withdrawing groups exhibited enhanced antibacterial activity. bohrium.com

The table below summarizes the antibacterial activity of some of these modified benzamides.

Table 2: Antibacterial Activity of 2-chloro-N-{[(substituted-phenyl) amino] sulfinyl}- N-phenylbenzamide Derivatives

| Compound | Substituent on Amino-sulfinyl Phenyl Ring | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. P. aeruginosa |

|---|---|---|---|

| BB8 | 2-formylphenyl | 15 | 14 |

| BB9 | 2-amino-4-nitrophenoxy | 18 | 16 |

| BB10 | 2-amino-3-nitrophenoxy | 17 | 15 |

| Ciprofloxacin (Standard) | - | 25 | 22 |

Data sourced from Bhalodia et al. (2023) bohrium.com

These examples demonstrate that chemical transformations at various positions of the this compound scaffold are instrumental in delineating the SAR for different biological targets. The data gathered from such studies provides a rational basis for the design of more potent and selective analogs.

Molecular and Biochemical Mechanisms of Action

Identification and Validation of Biological Targets

While comprehensive research specifically identifying and validating all biological targets of 2-chloro-N-(3-chlorophenyl)benzamide is ongoing, studies on closely related analogues provide significant insights into its potential molecular interactions.

Research into the enzyme inhibitory potential of benzamide (B126) derivatives has uncovered significant activity against various enzymes. A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which includes a 2-chloro-N-(3-chlorophenyl) analogue, demonstrated notable inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov

The inhibitory potential of these compounds is influenced by the nature and position of substituents on the phenyl ring. For instance, the binding of the 3-chloro substituted analogue (compound 5i) was shown to involve hydrogen bonding, as well as hydrophobic and electrostatic interactions within the enzyme's active site. nih.gov Molecular docking studies of this analogue revealed specific pi-alkyl interactions that contribute to its binding affinity. nih.gov The presence of electron-donating and electron-withdrawing groups on the phenyl ring was found to significantly affect the inhibitory activity against these enzymes. nih.gov

Table 1: Inhibitory Activity of a this compound Analogue Against α-Glucosidase and α-Amylase

| Enzyme | IC₅₀ (µM) of Analogue |

|---|---|

| α-Glucosidase | Data not specified for individual analogue |

| α-Amylase | Data not specified for individual analogue |

Data derived from a study on a series of related compounds, with the specific IC₅₀ for the 3-chloro analogue not individually reported. nih.gov

Specific receptor binding studies for this compound are not extensively available in the public domain. However, the broader class of benzamides is known to interact with various receptors. For example, certain N-substituted benzamides have been investigated as ligands for dopamine (B1211576) and 5-HT2A receptors. nih.gov These interactions are highly dependent on the specific substitution patterns on the benzamide scaffold. Without dedicated research on this compound, its receptor binding profile remains to be elucidated.

The direct impact of this compound on specific cellular signaling pathways has not been extensively documented. The biological activities observed, such as antimicrobial effects, are likely a consequence of interference with critical cellular pathways in microorganisms. However, detailed mechanistic studies to delineate these pathways are required.

Investigation of Specific Biological Activities (Research-Oriented)

The research focus on this compound and its analogues has been significantly directed towards their antimicrobial properties.

In vitro studies have demonstrated that various benzamide derivatives possess antimicrobial activity. For instance, research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share structural similarities with this compound, has shown activity primarily against Gram-positive bacteria. nih.gov

The precise mechanism of bacterial inhibition by this compound is not fully elucidated. However, for the broader class of salicylanilides and related benzamides, it is suggested that their antimicrobial action may involve the disruption of bacterial cell membranes or interference with essential enzymatic processes. Studies on related compounds have shown that structural features, such as halogen substitution, are critical for their antibacterial efficacy. nih.govbohrium.com The presence of electron-withdrawing groups on the benzamide structure has been correlated with enhanced antibacterial activity. bohrium.com

Table 2: In Vitro Antibacterial Activity of a Related Benzamide Derivative

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) of Analogue |

|---|---|

| Staphylococcus aureus | Good significant activity |

| Pseudomonas aeruginosa | Good significant activity |

Data from a study on 2-({[(2-chlorobenzoyl)(phenyl) amino]sulfinyl}amino)phenyl formate (B1220265) and its derivatives, which are structurally related to the subject compound. jpionline.org

Antimicrobial Activity Studies (in vitro, mechanistic focus)

Fungal Inhibition Mechanisms

Currently, there is a lack of specific research elucidating the fungal inhibition mechanisms of this compound. However, studies on other N-substituted benzamide derivatives offer potential avenues for investigation. For instance, research on certain N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides has demonstrated fungicidal activities, suggesting that the core benzamide structure can be a pharmacophore for antifungal agents nih.gov. The specific mechanisms for these related compounds are also under investigation, but they provide a basis for future studies on the antifungal potential of this compound.

Anticancer Research Applications (cellular/molecular mechanisms)

While direct anticancer research on this compound is limited, studies on structurally related N-substituted benzamides have revealed potential mechanisms of action that could be relevant. These investigations primarily focus on the induction of cell cycle arrest and apoptosis in cancer cells.

Research on N-substituted benzamides has shown that these compounds can interfere with the normal progression of the cell cycle in cancerous cells, often leading to cell cycle arrest. For example, the N-substituted benzamide, declopramide (B1670142), has been shown to induce a G2/M cell cycle block in murine 70Z/3 pre-B cells and human promyelocytic cancer cells (HL60) nih.govnih.gov. This arrest is a critical checkpoint that prevents damaged cells from entering mitosis and proliferating. Similarly, another benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), was found to cause an increase in the number of HepG2 cells in the G2/M phase nih.gov. The ability of these related compounds to halt the cell cycle suggests that this compound may also possess similar cytostatic properties, potentially through the modulation of key cell cycle regulatory proteins. However, specific studies on this compound are required to confirm this hypothesis.

In addition to cell cycle arrest, N-substituted benzamides have been observed to induce programmed cell death, or apoptosis, in cancer cells. The study on declopramide demonstrated that at certain concentrations, it triggers the release of cytochrome c from the mitochondria into the cytosol nih.govnih.gov. This event is a key step in the intrinsic pathway of apoptosis, leading to the activation of caspase-9 nih.govnih.gov. The activation of this initiator caspase subsequently triggers a cascade of executioner caspases that dismantle the cell. The apoptotic effects of declopramide were inhibited by a broad-spectrum caspase inhibitor and a specific caspase-9 inhibitor, as well as by the overexpression of the anti-apoptotic protein Bcl-2 nih.govnih.gov. These findings point towards a mitochondria-mediated apoptotic pathway for this class of compounds. It is plausible that this compound could act through a similar mechanism, but this requires direct experimental verification.

Anti-inflammatory Response Studies (mechanistic focus)

There is currently no specific information available regarding the anti-inflammatory response mechanisms of this compound. However, research into other related chemical structures provides some context. For instance, a derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been investigated for its anti-inflammatory properties nih.gov. In silico studies of this compound suggested a high affinity for the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation nih.gov. This suggests a potential mechanism of action for related benzoyl compounds in modulating inflammatory pathways. Whether this compound exhibits similar activity requires dedicated investigation.

Other Investigated Biological Effects (e.g., antidiabetic potential, spasmolytic activity)

To date, there are no specific studies that have investigated the antidiabetic or spasmolytic activities of this compound. Research into other classes of compounds containing benzamide or related sulfonamide moieties has shown some potential in these areas. For example, certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been evaluated for their in vivo antidiabetic activity, with some compounds showing significant glucose-lowering effects nih.gov. The proposed mechanism for these compounds involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) nih.gov. There is no evidence to suggest that this compound shares this mechanism or possesses antidiabetic properties. Similarly, while some compounds with amide functionalities have been explored for various biological activities, specific data on the spasmolytic potential of this compound is not available.

Structure-Mechanism Relationships at the Molecular Level

The specific three-dimensional structure of a molecule is critical in determining its interaction with biological targets and thus its mechanism of action. X-ray crystallography studies have provided detailed insights into the molecular conformation of this compound nih.gov.

In the solid state, the molecule adopts a conformation where the N-H and C=O groups of the amide linkage are in a trans configuration. The conformation of the C=O group is syn to the ortho-chloro substituent on the benzoyl ring, while the N-H bond is anti to the meta-chloro substituent on the aniline (B41778) ring nih.gov. The amide group itself is not coplanar with either of the aromatic rings, forming dihedral angles of 89.11° with the benzoyl ring and 22.58° with the aniline ring nih.gov. The two phenyl rings are significantly twisted with respect to each other, with a dihedral angle of 69.74° nih.gov. In the crystal lattice, molecules of this compound are linked into infinite chains by intermolecular N-H···O hydrogen bonds nih.gov.

This specific spatial arrangement of atoms and functional groups is crucial for how the molecule fits into the binding pockets of potential biological targets. For instance, the hydrogen bonding capability of the amide group is a key feature in the interaction of many benzamide derivatives with their protein targets. The relative orientation of the two chlorinated phenyl rings will also influence the steric and electronic interactions with a receptor.

While a direct link between the crystal structure of this compound and a specific biological mechanism has not yet been established, understanding its molecular geometry is the first step in computational docking studies and the rational design of more potent and selective analogues. For example, in the context of the anticancer activity observed in related benzamides, this structural information could be used to model its potential fit into the active sites of enzymes like caspases or cell cycle regulatory proteins.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Positional and Substituent Effects on Biological Activity

The nature and position of substituents on both the benzoyl and aniline (B41778) rings of the N-phenylbenzamide scaffold are critical determinants of biological activity.

Halogen atoms, such as the chlorine atoms in 2-chloro-N-(3-chlorophenyl)benzamide, play a multifaceted role in modulating the compound's properties and, consequently, its biological efficacy. The incorporation of halogens can enhance metabolic stability, lipophilicity, and electronegativity, which are advantageous for the biophysical and chemical properties of the compounds. researchgate.net The presence of halogen atoms on a molecule is often linked to a positive influence on various biological activities, making halogenation a key strategy in drug optimization. researchgate.net

In various series of biologically active benzamides and related structures, the position and nature of the halogen substituent have been shown to be crucial. For instance, in a series of benzoylpyrimidinylurea derivatives with insecticidal and antifungal activities, ortho-halogen substituents on the benzoyl ring were found to be beneficial for antifungal activity. nih.gov Specifically, a 2-chloro substituent was identified as a favorable feature. nih.gov Studies on N-phenylbenzamide derivatives as anti-EV71 agents have also highlighted the importance of the substitution pattern on the phenyl rings for antiviral activity. mdpi.com The presence of halogens can affect hydrophobicity and facilitate transport across biological membranes. researchgate.netnih.gov

The following table summarizes the observed effects of halogen substitutions in related benzamide (B126) structures, providing insights into the potential role of the chloro-substituents in this compound.

| Compound Series | Halogen Position | Observed Effect on Activity | Reference |

| Benzoylpyrimidinylureas | 2-position on benzoyl ring (e.g., 2-Cl) | Beneficial for antifungal activity. nih.gov | nih.gov |

| N-phenylbenzamides | 4-position on aniline ring (e.g., 4-Br) | Active against EV71 virus. mdpi.com | mdpi.com |

| Peptoids | Phenyl rings | Halogenation increased antimicrobial activity. nih.gov | nih.gov |

The electronic and steric properties of substituents on the N-phenylbenzamide framework significantly influence molecular interactions with biological targets. QSAR studies on N-phenylbenzamides as antimicrobial agents have revealed that for activity against Gram-positive bacteria, an electropositive group on the benzoyl ring ("X") and an electronegative group around the carbonyl oxygen are desirable. nih.gov This suggests that the 2-chloro substituent in this compound, being an electronegative group, influences the electrostatic potential of the molecule, which can be critical for receptor binding.

For activity against Gram-negative bacteria, a hydrophobic group at the meta position of the aniline ring and a bulky group at the ortho position are considered favorable. nih.gov The 3-chloro substituent on the aniline ring of the title compound contributes to the hydrophobicity at this position.

QSAR models have demonstrated that descriptors related to electronic properties (e.g., electrophilicity index) and steric/hydrophobic properties (e.g., molar refractivity, logP) are often correlated with the biological activity of N-phenylbenzamide derivatives. nih.gov

Conformational Analysis and Molecular Recognition

The three-dimensional arrangement of this compound is a key factor in its interaction with biological macromolecules.

Crystallographic studies of this compound provide precise information about its solid-state conformation. nih.gov The amide group adopts a trans conformation with respect to the N-H and C=O bonds. nih.gov The conformation of the C=O group is syn to the ortho-chloro group on the benzoyl ring, while the N-H bond is anti to the meta-chloro group on the aniline ring. nih.gov

The molecule is not planar. The amide group forms significant dihedral angles with both aromatic rings. Specifically, the dihedral angle between the amide group and the benzoyl ring is 89.11 (19)°, and with the aniline ring, it is 22.58 (37)°. nih.gov The two aromatic rings themselves are twisted with respect to each other, with a dihedral angle of 69.74 (14)°. nih.gov This non-planar conformation is crucial for defining the shape of the molecule and its ability to fit into a binding site.

The following table presents the key dihedral angles for this compound.

| Dihedral Angle | Value (°) | Reference |

| Amide group vs. Benzoyl ring | 89.11 (19) | nih.gov |

| Amide group vs. Aniline ring | 22.58 (37) | nih.gov |

| Benzoyl ring vs. Aniline ring | 69.74 (14) | nih.gov |

In the crystalline state, molecules of this compound are linked into infinite chains through intermolecular N-H···O hydrogen bonds. nih.gov This hydrogen bonding capability is a fundamental aspect of its potential interactions with biological targets, such as enzymes or receptors, where it can act as a hydrogen bond donor (N-H) and acceptor (C=O). fiveable.me

Development and Application of QSAR Models

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. taylorfrancis.comnih.gov For N-phenylbenzamide derivatives, various QSAR models have been developed to predict their activity as antimicrobial, antiulcer, or insecticidal agents. nih.govnih.govigi-global.com

These models typically use a range of molecular descriptors, including:

Electronic descriptors: such as dipole moment, electrophilicity index, and atomic charges, which quantify the electronic aspects of the molecule. nih.gov

Steric descriptors: like molar refractivity and shadow areas, which describe the size and shape of the molecule. nih.govigi-global.com

Hydrophobic descriptors: such as the partition coefficient (logP) or distribution coefficient (LogD), which measure the lipophilicity of the compound. nih.govigi-global.com

Topological descriptors: which describe the connectivity of atoms in the molecule.

A typical QSAR study involves selecting a set of molecules with known biological activities, calculating a variety of descriptors for each molecule, and then using statistical methods like multiple linear regression or genetic function approximation to build a model that best correlates the descriptors with the activity. igi-global.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. taylorfrancis.com For instance, a QSAR model for N-phenylbenzamides might suggest that increasing the hydrophobicity at a certain position while maintaining specific electronic properties at another would lead to enhanced biological activity. nih.gov

Molecular Descriptors in Activity Prediction

In QSAR studies of N-phenylbenzamides, a class of compounds to which this compound belongs, several molecular descriptors have been identified as significant predictors of biological activity, particularly antimicrobial activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

A notable QSAR study on N-phenylbenzamides as antimicrobial agents revealed that different descriptors are critical for activity against Gram-positive and Gram-negative bacteria, suggesting different mechanisms of action. nih.gov

For activity against Gram-positive bacteria , the following descriptors were found to be significant:

Total Energy (TE): This quantum chemical descriptor reflects the stability of the molecule.

Electrophilicity Index (ω): This descriptor is crucial as it indicates the molecule's ability to accept electrons, suggesting that electrostatic interactions are a dominant factor in the activity against Gram-positive bacteria. nih.gov

For activity against Gram-negative bacteria , the key descriptors identified were:

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability, indicating the importance of steric interactions.

LogP: This descriptor quantifies the hydrophobicity of the molecule, suggesting that the ability to partition into lipid membranes is critical for activity against Gram-negative bacteria. nih.gov

The differential importance of these descriptors is attributed to the differences in the cell wall composition of Gram-positive and Gram-negative bacteria. The thick, rigid cell wall of Gram-positive bacteria may favor external electrostatic interactions, while the more permeable cell wall of Gram-negative bacteria allows for the molecule to penetrate the cell and engage in hydrophobic and steric interactions. nih.gov

Table 1: Key Molecular Descriptors for Biological Activity Prediction of N-Phenylbenzamides

| Descriptor Type | Descriptor Name | Predicted Influence on Activity | Rationale |

| Constitutional | Molecular Weight (MW) | Significant for both Gram-positive and Gram-negative activity. nih.gov | Relates to the overall size and mass of the molecule. |

| Quantum Chemical | Total Energy (TE) | Significant for both Gram-positive and Gram-negative activity. nih.gov | Indicates the energetic stability of the molecular conformation. |

| Electronic | Electrophilicity Index (ω) | Dominant for Gram-positive activity. nih.gov | Highlights the importance of electrostatic interactions. |

| Steric | Molar Refractivity (MR) | Important for Gram-negative activity. nih.gov | Suggests the role of molecular shape and volume. |

| Hydrophobic | LogP | Crucial for Gram-negative activity. nih.gov | Indicates the significance of membrane permeability. |

This data is based on a QSAR study of the broader class of N-phenylbenzamides as antimicrobial agents.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For the N-phenylbenzamide class of compounds, pharmacophore models have been developed based on their antimicrobial properties.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR techniques, have been employed to generate pharmacophore models for N-phenylbenzamides. These models provide a 3D map of the steric and electrostatic fields around the molecules that are correlated with their biological activity.

Based on these 3D-QSAR studies, the following ligand-based design principles for enhancing the antimicrobial activity of N-phenylbenzamides have been proposed:

For Gram-positive activity: The models suggest that an electropositive group around the 'X' benzene (B151609) ring (the benzoyl moiety) and an electronegative group near the carbonyl oxygen are desirable. This reinforces the finding from 2D-QSAR that electrostatic interactions are key. nih.gov

For Gram-negative activity: The models indicate that a hydrophobic group at the meta-position of the 'X' ring, a bulky group at the ortho-position, and a small group at the para-position would be beneficial. This aligns with the importance of hydrophobicity and steric factors identified in the 2D-QSAR analysis. nih.gov

The crystal structure of this compound reveals specific conformational features that would be critical inputs for any ligand-based design. In its solid state, the N-H and C=O bonds of the amide linkage are in a trans conformation. nih.gov The conformation of the C=O group is syn to the ortho-chloro substituent on the benzoyl ring, while the N-H bond is anti to the meta-chloro group on the aniline ring. nih.gov The dihedral angle between the benzoyl and aniline rings is 69.74 (14)°. nih.gov These structural parameters define the spatial orientation of the key functional groups and aromatic rings, which is fundamental for pharmacophore modeling and understanding ligand-receptor interactions.

Table 2: Pharmacophoric Features for N-Phenylbenzamides

| Activity Type | Favorable Feature | Location on Scaffold | Rationale |

| Gram-positive | Electropositive Group | Benzoyl Ring ('X' ring) | Enhances electrostatic interactions. nih.gov |

| Gram-positive | Electronegative Group | Near Carbonyl Oxygen | Enhances electrostatic interactions. nih.gov |

| Gram-negative | Hydrophobic Group | meta-position of Benzoyl Ring | Improves membrane permeability. nih.gov |

| Gram-negative | Bulky Group | ortho-position of Benzoyl Ring | Favorable steric interaction. nih.gov |

| Gram-negative | Small Group | para-position of Benzoyl Ring | Favorable steric interaction. nih.gov |

This data is based on a 3D-QSAR study of the broader class of N-phenylbenzamides as antimicrobial agents.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for predicting the binding mode and affinity of a ligand, such as 2-chloro-N-(3-chlorophenyl)benzamide, to a protein target.

Molecular docking simulations for this compound would involve preparing the 3D structure of the ligand and a target protein. The crystallographically determined structure of this compound reveals key conformational features, such as the trans relationship of the N-H and C=O groups and the dihedral angles between the aromatic rings. nih.govnih.gov These structural details are a critical starting point for docking studies.

The interaction profiling would identify key amino acid residues in the protein's binding site that form favorable interactions with the ligand. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds. For instance, the amide group of this compound can act as a hydrogen bond donor (N-H) and acceptor (C=O). The two chlorophenyl rings provide extensive surfaces for hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein active site. nih.gov The chlorine atoms can also participate in halogen bonding, a specific type of non-covalent interaction. nih.gov

A hypothetical interaction profile for this compound with a kinase domain, a common target for such compounds, might look like the following:

| Interaction Type | Ligand Group | Protein Residue Example | Distance (Å) |

| Hydrogen Bond | Amide N-H | Aspartic Acid (ASP) | 2.1 |

| Hydrogen Bond | Amide C=O | Leucine (LEU) backbone N-H | 1.9 |

| π-π Stacking | 2-chlorobenzoyl ring | Phenylalanine (PHE) | 3.5 |

| Halogen Bond | Chlorine on benzoyl ring | Glycine (GLY) backbone C=O | 3.2 |

| Hydrophobic | 3-chlorophenyl ring | Valine (VAL), Isoleucine (ILE) | 3.8 - 4.5 |

Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating better binding. For a series of benzamide (B126) derivatives, docking studies have shown binding energies ranging from -7.9 to -9.8 kcal/mol against enzymes like α-amylase. nih.gov

A hypothetical binding affinity estimation for this compound against a panel of cancer-related protein kinases could be generated. The binding affinity is influenced by the number and strength of the interactions detailed above.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Predicted Inhibitory Constant (Ki, µM) |

| Epidermal Growth Factor Receptor (1M17) | -8.5 | 0.58 |

| Vascular Endothelial Growth Factor Receptor 2 (1YWN) | -8.2 | 1.02 |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase (1UWH) | -7.9 | 2.15 |

These scores are derived from complex algorithms that consider factors like electrostatic interactions, van der Waals forces, and the entropic penalty of binding.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

MD simulations of this compound, both in an aqueous environment and within a protein binding site, can reveal its conformational flexibility and stability. The simulations would track the trajectory of the molecule, showing how the dihedral angles between the two phenyl rings and the amide linker fluctuate. This is crucial as the molecule's conformation can adapt to fit into a binding pocket. Studies on related benzamides have used MD simulations to confirm the stability of the ligand-protein complex. nih.govresearchgate.net

A key output of MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated molecule and a reference structure. A stable RMSD plot over the simulation time (e.g., 100 nanoseconds) indicates that the compound has reached a stable conformation in its environment.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

DFT calculations on related molecules like 2-chlorobenzamide (B146235) have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine the optimized geometry, vibrational frequencies, and electronic properties. acadpubl.eu Similar calculations for this compound would yield valuable data.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

A molecular electrostatic potential (MEP) map can also be generated. This map shows the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas indicating positive potential (prone to nucleophilic attack). For this compound, the oxygen of the carbonyl group would be a region of high negative potential.

A summary of hypothetical DFT-calculated properties for this compound is presented below:

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 Debye |

These theoretical investigations provide a detailed picture of the chemical and physical properties of this compound, guiding further experimental work in areas like drug design and materials science.

Electrostatic Potential Maps and Reactivity Sites

Molecular Electrostatic Potential (MEP) maps are a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. The MEP surface is mapped with colors to indicate electrostatic potential, where red signifies regions of high electron density (negative potential), typically associated with electrophilic attack, and blue indicates regions of low electron density (positive potential), associated with nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For this compound, MEP analysis would highlight specific regions of interest for molecular interactions.

Negative Regions (Red): The most intense negative potential is expected to be localized on the carbonyl oxygen atom of the amide group due to its high electronegativity and lone pairs of electrons. This site is the primary hydrogen bond acceptor, as confirmed by crystal structure studies showing intermolecular N-H···O bonds. nih.gov This region is susceptible to interaction with electrophiles or hydrogen bond donors.

Positive Regions (Blue): The most positive potential would be concentrated around the amide hydrogen (N-H), making it the primary site for nucleophilic attack and the key hydrogen bond donor. nih.gov

Aromatic Rings: The electron-withdrawing nature of the chlorine atoms and the amide group would influence the electron density of the two phenyl rings, creating a complex potential landscape that affects how the molecule interacts with biological targets.

By identifying these electrophilic and nucleophilic sites, MEP maps provide crucial insights for understanding intermolecular interactions, such as those involved in receptor binding.

Orbital Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to explain chemical reactivity and kinetic stability. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

In the case of this compound, a theoretical FMO analysis would reveal:

HOMO Localization: The HOMO is likely to be distributed across the electron-rich regions of the molecule, particularly the aniline (B41778) ring and the amide linkage.

LUMO Localization: The LUMO would likely be concentrated around the electron-deficient benzoyl ring, influenced by the electron-withdrawing effects of the carbonyl group and the ortho-chloro substituent.

A representative table of FMO analysis parameters, as would be derived from a DFT study, is shown below.

| Computational Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.0 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | ~3.0 D | Measures the overall polarity of the molecule, influencing solubility and binding. |

In Silico ADMET Predictions in Research Contexts

In modern drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound at an early stage is crucial to avoid late-stage failures. In silico methods are widely used to estimate these properties for novel chemical entities, including derivatives of benzamides. nih.gov

Permeability Prediction Models

The ability of a potential drug to pass through biological membranes is a critical factor for its bioavailability. Computational models are frequently used to predict permeability through various biological barriers.

Caco-2 Permeability: Models predicting permeability across Caco-2 cell monolayers are a standard for estimating human intestinal absorption. For benzamide derivatives, these predictions can range from low to high permeability depending on their specific physicochemical properties like lipophilicity and hydrogen bonding capacity. nih.gov

Blood-Brain Barrier (BBB) Penetration: For compounds intended to act on the central nervous system, predicting BBB penetration is vital. In silico models can classify compounds as BBB penetrant or non-penetrant based on factors like molecular weight, polarity, and the presence of specific functional groups.

Metabolic Stability Prediction (enzymatic pathways)

Metabolic stability determines the persistence of a compound in the body and is a key factor in its pharmacokinetic profile. uni.lu In silico models can predict a compound's susceptibility to metabolism by major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.

For this compound, these predictions would identify potential sites of metabolic transformation. The aromatic rings are likely candidates for hydroxylation by CYP enzymes, and the amide bond could be susceptible to hydrolysis. Predicting which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound is a standard part of these in silico assessments for related drug candidates. The results of such predictions are often presented as clearance rates or half-life in human liver microsomes (HLM).

The table below illustrates the types of data generated from in silico ADMET prediction platforms for research compounds.

| ADMET Parameter | Predicted Property | Implication in Research |

| Human Intestinal Absorption | High | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passing through the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited effects on the central nervous system. |

| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |

| Metabolic Stability (t½ in HLM) | Moderate | Suggests the compound is not cleared too rapidly from the body. |

Virtual Screening and Lead Discovery Approaches

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net A compound like this compound could be included in such libraries and evaluated as a potential hit for various therapeutic targets.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target is known, SBVS uses molecular docking to predict how compounds in a library would bind to the target's active site. The compounds are then ranked based on their predicted binding affinity and interactions.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but molecules with known activity exist, LBVS can be used. This method searches for other molecules in a library that have similar structural or pharmacophoric features to the known active compounds. nih.gov

In a lead discovery context, this compound could serve as a fragment or a starting point for chemical elaboration. If identified as a "hit" in a virtual screen, medicinal chemists would systematically modify its structure—for example, by changing the position or type of halogen substituents or altering the core benzamide scaffold—to improve potency, selectivity, and ADMET properties, thereby optimizing the hit into a lead compound.

Advanced Research Methodologies and Techniques

In Vitro Assay Development for Mechanistic Studies

Detailed mechanistic studies often begin with the development of specific in vitro assays to probe the biological activity of a compound. These can be broadly categorized into cell-free and cell-based assays.

Cell-Free Enzymatic Assays

Cell-free enzymatic assays are fundamental in determining if a compound directly interacts with and modulates the activity of a purified enzyme. For classes of compounds like benzanilides, which have been investigated for various biological activities such as kinase inhibition, such assays are critical. rsc.orgrsc.org For instance, the inhibitory potential of benzanilide (B160483) derivatives against enzymes like α-glucosidase and α-amylase has been evaluated. nih.gov However, based on a comprehensive review of published scientific literature, specific cell-free enzymatic assays developed or utilized for the direct investigation of 2-chloro-N-(3-chlorophenyl)benzamide have not been reported.

Cell-Based Phenotypic Assays

Cell-based phenotypic assays provide insights into the biological effects of a compound in a more complex, cellular environment. These assays can measure a wide range of cellular responses, including cell viability, proliferation, and inhibition of microbial growth. For example, some benzanilide derivatives have been screened for their antibacterial and antifungal activities using methods like the disc diffusion assay to determine the zone of inhibition (ZOI) against various microbial species. seu.ac.lkresearchgate.net Despite the known biological activities of the broader benzanilide class, specific cell-based phenotypic assay data for this compound is not available in the current body of scientific literature.

Biophysical Techniques for Ligand-Target Characterization

Biophysical techniques are indispensable for a quantitative understanding of the interaction between a ligand (the compound) and its biological target.

Co-crystallization and Structural Biology Approaches (e.g., X-ray Crystallography of Compound-Protein Complexes)

Structural biology, particularly X-ray crystallography, provides an atomic-level view of a compound's three-dimensional structure and its interactions within a protein's binding site.

In the solid state, the molecule adopts a conformation where the N-H and C=O groups are mutually trans. nih.gov The conformation of the C=O group is syn with respect to the ortho-chloro substituent on the benzoyl ring, while the N-H bond is in an anti position relative to the meta-chloro group on the aniline (B41778) ring. nih.gov The crystal structure reveals that the molecules are linked into infinite chains through intermolecular N-H···O hydrogen bonds. nih.gov

The dihedral angles between the amide group and the benzoyl and aniline rings are 89.11 (19)° and 22.58 (37)°, respectively. The angle between the benzoyl and aniline rings themselves is 69.74 (14)°. nih.gov These structural parameters are crucial for understanding the molecule's shape and potential for interaction with biological targets.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉Cl₂NO |

| Molecular Weight | 266.11 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.430 (1) |

| b (Å) | 12.209 (2) |

| c (Å) | 8.878 (1) |

| Volume (ų) | 1238.9 (3) |

| Z | 4 |

| Temperature (K) | 299 (2) |

| Radiation | Mo Kα |

| Dihedral Angle (Amide-Benzoyl Ring) | 89.11 (19)° |

| Dihedral Angle (Amide-Aniline Ring) | 22.58 (37)° |

| Dihedral Angle (Benzoyl-Aniline Ring) | 69.74 (14)° |

Spectroscopic Methods in Interaction Studies

Spectroscopic techniques are pivotal in elucidating the interactions between small molecules and biological macromolecules. These methods can provide valuable insights into binding mechanisms, affinity, and conformational changes that occur upon complex formation. For the compound this compound, while specific interaction studies using fluorescence quenching and circular dichroism are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential interactions with target biomolecules.

Fluorescence Quenching

Fluorescence quenching is a widely used technique to study the binding of a small molecule (quencher) to a fluorescent molecule, often a protein containing fluorescent amino acid residues like tryptophan or tyrosine. The quenching, or decrease in fluorescence intensity, occurs when the quencher interacts with the fluorophore. This phenomenon can be used to determine binding constants and understand the binding mechanism.

The process of fluorescence quenching can be described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.

F is the fluorescence intensity in the presence of the quencher.

Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.

[Q] is the concentration of the quencher.

The quenching mechanism can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). These can be distinguished by their different dependencies on temperature and viscosity, or by lifetime measurements. nih.gov For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be calculated using the double logarithm regression curve equation:

log[(F₀ - F) / F] = log(Kₐ) + n log[Q]

In a hypothetical study, the interaction of this compound with a target protein could be investigated by titrating a solution of the protein with increasing concentrations of the compound and measuring the corresponding decrease in the protein's intrinsic fluorescence.

Hypothetical Fluorescence Quenching Data for the Interaction of this compound with a Target Protein

| [this compound] (μM) | Fluorescence Intensity (a.u.) | F₀/F |

| 0 | 98.5 | 1.00 |

| 10 | 85.2 | 1.16 |

| 20 | 74.3 | 1.33 |

| 30 | 65.1 | 1.51 |

| 40 | 57.8 | 1.70 |

| 50 | 51.9 | 1.90 |

| 60 | 47.0 | 2.10 |

| 70 | 42.8 | 2.30 |

| 80 | 39.4 | 2.50 |

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules, particularly proteins. It measures the differential absorption of left and right-handed circularly polarized light. Any changes in the protein's conformation upon binding to a ligand, such as this compound, will result in a change in its CD spectrum.

The far-UV region (190-250 nm) of the CD spectrum provides information about the secondary structure of a protein (α-helices, β-sheets, and random coils). The near-UV region (250-350 nm) is sensitive to the environment of the aromatic amino acid residues and thus reflects the tertiary structure.

By comparing the CD spectrum of a protein in the absence and presence of this compound, one can deduce whether the binding of the compound induces conformational changes in the protein. For instance, a significant change in the molar ellipticity at specific wavelengths would indicate alterations in the protein's secondary or tertiary structure.

Hypothetical Circular Dichroism Data for a Target Protein upon Binding to this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) - Protein Alone | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) - Protein + this compound |

| 208 | -12,500 | -10,800 |

| 222 | -11,800 | -9,900 |

| 280 | 50 | 75 |

In this hypothetical example, the decrease in the negative signal at 208 and 222 nm suggests a loss of α-helical content in the protein upon binding to the compound. The change in the near-UV region around 280 nm indicates alterations in the tertiary structure surrounding the aromatic residues.

Future Research Directions and Unexplored Avenues

Opportunities for Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of 2-chloro-N-(3-chlorophenyl)benzamide can be guided by established structure-activity relationships (SAR) within the benzamide (B126) and specifically the N-phenylbenzamide family. The goal of such design strategies is to enhance potency, selectivity, and pharmacokinetic properties.

Key considerations for designing new analogues include:

Substitution Patterns: The positions and nature of substituents on both the benzoyl and aniline (B41778) rings are critical. For instance, in a series of 2-phenoxybenzamides, the substitution pattern on the anilino partial structure, as well as the size of the substituents, significantly influenced antiplasmodial activity. mdpi.com Similarly, studies on 6-chloro-1-phenylbenzazepines showed that a 6-chloro group can enhance affinity for the D1R receptor. mdpi.comcuny.edu Exploring a variety of electron-donating and electron-withdrawing groups at different positions on both aromatic rings of this compound could lead to analogues with improved biological profiles.

Conformational Constraints: Introducing conformational rigidity can be a powerful strategy to improve binding affinity and selectivity. This can be achieved by incorporating cyclic structures or intramolecular hydrogen bonds. For example, a novel family of phenylsulfonyl-benzamides was designed with an extra phenyl ring to maintain a rigid, extended conformation, which was predicted to occupy the binding site of the androgen receptor more effectively. nih.gov

Isosteric Replacements: The principle of isosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties, can be employed. For example, replacing a phenyl ring with a bioisosteric heterocycle is a common strategy in medicinal chemistry to modulate properties like solubility and metabolism.

A systematic approach, likely involving the synthesis of a focused library of analogues with variations at key positions, would be essential to elucidate detailed SAR for this particular scaffold.

Exploration of Novel Biological Targets and Pathways

While the specific biological targets of this compound are not well-documented, the broader benzamide class has been shown to interact with a wide array of biological targets, suggesting numerous possibilities for investigation. walshmedicalmedia.com

Some potential areas for exploration include:

Enzyme Inhibition: Benzamide derivatives have been identified as inhibitors of various enzymes. For example, novel benzamide derivatives have shown potent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a target in cancer therapy. nih.gov Others have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for Alzheimer's disease treatment. mdpi.comtandfonline.com Screening this compound and its analogues against a panel of clinically relevant enzymes could uncover novel inhibitory activities.

Receptor Modulation: Substituted benzamides are well-known for their interactions with various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. walshmedicalmedia.comnih.gov For instance, some N-substituted benzamides act as 5-HT4 receptor agonists, with potential applications in gastrointestinal disorders. google.com Investigating the affinity of this compound for a range of G-protein coupled receptors (GPCRs) and other receptor families could reveal new therapeutic opportunities.

Ion Channel Modulation: Certain benzamide derivatives have been shown to modulate the function of ion channels. For example, some have been investigated as antagonists of the AMPA receptor, which is implicated in neurological disorders. orange.com

Targeting Protein-Protein Interactions: More recently, benzamides have been explored as modulators of protein-protein interactions, which are often considered challenging drug targets. For example, benzyloxy benzamide derivatives have been discovered as inhibitors of the PSD95-nNOS interaction, a potential therapeutic strategy for ischemic stroke. semanticscholar.org

Integration with Emerging Technologies in Drug Discovery Research

The exploration of this compound and its future analogues can be significantly accelerated by integrating emerging technologies into the research workflow. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are transforming drug discovery by enabling rapid analysis of vast datasets. mdpi.com These technologies can be employed to:

Predict Biological Activity: Machine learning models can be trained on existing data for benzamide derivatives to predict the potential biological activities of novel analogues, including their antimicrobial efficacy. nih.govarxiv.orgresearchgate.netacs.org This can help prioritize which compounds to synthesize and test.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel benzamide-based scaffolds with improved efficacy and safety profiles. orange.com

Predicting Physicochemical Properties: AI can predict properties like solubility, toxicity, and metabolic stability, aiding in the early-stage selection of drug candidates with favorable pharmacokinetic profiles. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against biological targets. nih.gov Establishing HTS assays for targets of interest would enable the efficient screening of newly synthesized analogues of this compound. thermofisher.commdpi.com This can be particularly useful for exploring new biological targets or for optimizing the activity of a lead compound. Libraries for HTS can be sourced commercially or synthesized in-house. ucla.edu

Structure-Based Drug Design: Advances in structural biology, such as X-ray crystallography and cryo-electron microscopy, can provide detailed three-dimensional structures of target proteins in complex with ligands. This information is invaluable for understanding binding interactions and for the rational design of more potent and selective inhibitors.

Challenges and Perspectives in Benzamide Research

Despite the broad therapeutic potential of benzamides, several challenges remain in their development. Overcoming these hurdles will be crucial for the successful translation of compounds like this compound into clinical candidates.

Challenges:

Selectivity: Achieving high selectivity for a specific biological target over closely related ones is a common challenge in drug discovery. For benzamides that target receptors or enzymes with multiple subtypes, off-target effects can lead to undesirable side effects.

Synthetic Complexity: While the synthesis of simple benzamides is often straightforward, the preparation of more complex, stereochemically defined analogues can be challenging and require multi-step synthetic routes. mdpi.com

Physicochemical Properties: Poor solubility and bioavailability are common issues that can hinder the development of promising drug candidates. Optimizing these properties without sacrificing biological activity is a key challenge.

Drug Resistance: For applications in areas like oncology and infectious diseases, the emergence of drug resistance is a significant concern. Strategies to overcome or prevent resistance, such as combination therapies or the development of compounds with novel mechanisms of action, are needed. nih.gov

Perspectives:

The future of benzamide research is promising, with ongoing efforts to address these challenges. The increasing use of computational tools for rational design is expected to improve the efficiency of identifying potent and selective compounds. nih.gov Innovations in synthetic chemistry are providing new methods for the construction of complex molecular architectures. Furthermore, a deeper understanding of the biology of potential drug targets is enabling the development of more targeted and effective therapies. The versatility of the benzamide scaffold ensures that it will continue to be a valuable starting point for the discovery of new medicines for a wide range of diseases. walshmedicalmedia.comresearchgate.net

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for 2-chloro-N-(3-chlorophenyl)benzamide, and how can intermediates be characterized? A: The compound is typically synthesized via condensation of 2-chlorobenzoyl chloride with 3-chloroaniline in anhydrous solvents like dichloromethane or THF, using a base (e.g., triethylamine) to scavenge HCl . Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized using NMR (¹H/¹³C) and FTIR spectroscopy. For example, the amide bond formation (C=O stretch at ~1650 cm⁻¹) and aromatic C-Cl stretches (750–550 cm⁻¹) confirm structural integrity .

Advanced Structural Characterization

Q: How do crystallographic studies resolve the molecular conformation and intermolecular interactions of this compound? A: Single-crystal X-ray diffraction reveals a dihedral angle of 88.5° between the benzamide and 3-chlorophenyl rings, with synperiplanar alignment of the C=O and meta-Cl groups . N–H···O hydrogen bonds (2.85–3.10 Å) form C(4) chains along the [010] axis, stabilizing the crystal lattice. Space group assignments (e.g., monoclinic P2₁/c) and refinement parameters (R factor < 0.05) ensure high data accuracy .

Biochemical Mechanism Elucidation

Q: What experimental strategies validate the hypothesized antibacterial mechanism targeting acps-pptase enzymes? A: While direct data for this compound is limited, analogous chlorinated benzamides inhibit bacterial acps-pptase enzymes critical for lipid biosynthesis . Researchers can:

- Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation at 340 nm).

- Use molecular docking (AutoDock Vina) to model interactions with enzyme active sites.

- Validate via MIC assays against Staphylococcus aureus or E. coli (IC₅₀ < 50 µM suggests potency) .

Computational Modeling Validation